Cas no 1383626-18-3 ((octahydro-1H-quinolizin-1-yl)methyl(propyl)amine)

(octahydro-1H-quinolizin-1-yl)methyl(propyl)amine structure
1383626-18-3 structure
商品名:(octahydro-1H-quinolizin-1-yl)methyl(propyl)amine
CAS番号:1383626-18-3
MF:C13H26N2
メガワット:210.358943462372
CID:5094483
PubChem ID:73254381

(octahydro-1H-quinolizin-1-yl)methyl(propyl)amine 化学的及び物理的性質

名前と識別子

    • N-(octahydro-2H-quinolizin-1-ylmethyl)propan-1-amine
    • (OCTAHYDRO-1H-QUINOLIZIN-1-YLMETHYL)(PROPYL)AMINE
    • N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)propan-1-amine
    • BBL033278
    • STL373062
    • [(octahydro-1H-quinolizin-1-yl)methyl](propyl)amine
    • (octahydro-1H-quinolizin-1-yl)methyl(propyl)amine
    • インチ: 1S/C13H26N2/c1-2-8-14-11-12-6-5-10-15-9-4-3-7-13(12)15/h12-14H,2-11H2,1H3
    • InChIKey: ZFTMSBRKTZIYBZ-UHFFFAOYSA-N
    • ほほえんだ: N12CCCCC1C(CNCCC)CCC2

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 181
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 15.3

(octahydro-1H-quinolizin-1-yl)methyl(propyl)amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-186635-10g
[(octahydro-1H-quinolizin-1-yl)methyl](propyl)amine
1383626-18-3
10g
$3131.0 2023-09-18
Enamine
EN300-186635-1g
[(octahydro-1H-quinolizin-1-yl)methyl](propyl)amine
1383626-18-3
1g
$728.0 2023-09-18
Enamine
EN300-186635-0.25g
[(octahydro-1H-quinolizin-1-yl)methyl](propyl)amine
1383626-18-3
0.25g
$670.0 2023-09-18
Enamine
EN300-186635-5.0g
[(octahydro-1H-quinolizin-1-yl)methyl](propyl)amine
1383626-18-3
5g
$2110.0 2023-05-24
Enamine
EN300-186635-0.5g
[(octahydro-1H-quinolizin-1-yl)methyl](propyl)amine
1383626-18-3
0.5g
$699.0 2023-09-18
Enamine
EN300-186635-10.0g
[(octahydro-1H-quinolizin-1-yl)methyl](propyl)amine
1383626-18-3
10g
$3131.0 2023-05-24
Enamine
EN300-186635-2.5g
[(octahydro-1H-quinolizin-1-yl)methyl](propyl)amine
1383626-18-3
2.5g
$1428.0 2023-09-18
Enamine
EN300-186635-0.05g
[(octahydro-1H-quinolizin-1-yl)methyl](propyl)amine
1383626-18-3
0.05g
$612.0 2023-09-18
Enamine
EN300-186635-1.0g
[(octahydro-1H-quinolizin-1-yl)methyl](propyl)amine
1383626-18-3
1g
$728.0 2023-05-24
Enamine
EN300-186635-5g
[(octahydro-1H-quinolizin-1-yl)methyl](propyl)amine
1383626-18-3
5g
$2110.0 2023-09-18

(octahydro-1H-quinolizin-1-yl)methyl(propyl)amine 関連文献

(octahydro-1H-quinolizin-1-yl)methyl(propyl)amineに関する追加情報

Introduction to (Octahydro-1H-quinolizin-1-yl)methyl(propyl)amine (CAS No. 1383626-18-3)

(Octahydro-1H-quinolizin-1-yl)methyl(propyl)amine, with the CAS number 1383626-18-3, is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of quinolizines, which are nitrogen-containing heterocyclic compounds with a wide range of biological activities. The chemical structure of (octahydro-1H-quinolizin-1-yl)methyl(propyl)amine consists of a quinolizine ring system fused with an octahydro moiety, and it is further functionalized with a propylamine group. This combination of structural elements imparts the compound with distinct chemical and biological properties.

The synthesis of (octahydro-1H-quinolizin-1-yl)methyl(propyl)amine has been extensively studied, and several methods have been reported in the literature. One common approach involves the condensation of an appropriate amine with a quinolizine derivative, followed by reduction and functionalization steps. The choice of synthetic route can significantly influence the yield and purity of the final product, making it essential to optimize each step for large-scale production. Recent advancements in catalytic methods and green chemistry have also contributed to more efficient and environmentally friendly synthesis protocols.

In terms of its biological activity, (octahydro-1H-quinolizin-1-yl)methyl(propyl)amine has shown promising results in various preclinical studies. Research has demonstrated its potential as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). Studies have indicated that this compound can interact with specific receptors, such as serotonin and dopamine receptors, which are involved in mood regulation, pain perception, and cognitive function. These interactions suggest that (octahydro-1H-quinolizin-1-yl)methyl(propyl)amine could have therapeutic applications in treating neurological disorders such as depression, anxiety, and neurodegenerative diseases.

Moreover, recent studies have explored the anti-inflammatory properties of (octahydro-1H-quinolizin-1-yl)methyl(propyl)amine. In vitro experiments have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are key mediators of inflammation. These findings suggest that (octahydro-1H-quinolizin-1-yl)methyl(propyl)amine could be a valuable candidate for developing anti-inflammatory drugs for conditions like rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of (octahydro-1H-quinolizin-1-yl)methyl(propyl)amine has also been investigated to understand its behavior in biological systems. Studies have shown that this compound exhibits good oral bioavailability and favorable pharmacokinetic parameters, such as a reasonable half-life and low clearance rates. These properties make it suitable for oral administration and long-term treatment regimens. Additionally, toxicity studies have indicated that (octahydro-1H-quinolizin-1-yl)methyl(propyl)amine has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.

The potential therapeutic applications of (octahydro-1H-quinolizin-1-yl)methyl(propyl)amine have led to several clinical trials aimed at evaluating its efficacy and safety in human subjects. Early-phase clinical trials have shown promising results, with the compound demonstrating significant improvements in symptoms for patients with depression and anxiety disorders. These findings have paved the way for further clinical development and potential market approval.

In conclusion, (octahydro-1H-quinolizin-1-yl)methyl(propyl)amine (CAS No. 1383626-18-3) is a promising compound with a unique chemical structure and diverse biological activities. Its potential as a therapeutic agent for neurological disorders and inflammatory conditions makes it an exciting area of research in medicinal chemistry. Ongoing studies continue to explore its mechanisms of action and optimize its formulation for clinical use, highlighting its significance in the development of novel pharmaceuticals.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd